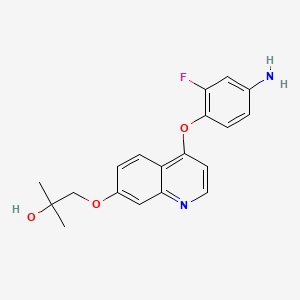
1-((4-(4-氨基-2-氟苯氧基)喹啉-7-基)氧基)-2-甲基丙烷-2-醇
描述
1-((4-(4-Amino-2-fluorophenoxy)quinolin-7-yl)oxy)-2-methylpropan-2-ol is a useful research compound. Its molecular formula is C19H19FN2O3 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-((4-(4-Amino-2-fluorophenoxy)quinolin-7-yl)oxy)-2-methylpropan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-(4-Amino-2-fluorophenoxy)quinolin-7-yl)oxy)-2-methylpropan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
制药:抗疟疾药物
喹啉类化合物在抗疟疾药物的研发中具有基础性作用。 喹啉核心是合成氯喹和甲氟喹等知名抗疟疾药物的关键 .
抗肿瘤剂
研究表明,喹啉衍生物具有良好的抗肿瘤特性。 它们正在被探索用于癌症治疗的潜力 .
抗菌应用
喹啉的结构基序有利于创造具有抗菌特性的化合物,在对抗各种细菌感染中很有用 .
化学工业:染料和化学品
喹啉用于制造染料和制备其他特种化学品,展示了其在工业应用中的多功能性 .
生物有机化学
在生物有机化学中,喹啉衍生物因其广泛的生物活性而被使用,其中包括抗疟疾和抗结核效果等 .
农用化学品
生物活性
1-((4-(4-Amino-2-fluorophenoxy)quinolin-7-yl)oxy)-2-methylpropan-2-ol, with the molecular formula C₁₉H₁₉FN₂O₃ and a molecular weight of approximately 342.4 g/mol, is a complex organic compound notable for its potential biological activities. This compound features a quinoline moiety linked to a phenoxy group that includes both an amino and a fluorine substituent, making it a candidate for various medicinal applications.
Anticancer Properties
Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer properties. Various studies have demonstrated strong antiproliferative effects against different cancer cell lines. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells by modulating critical biochemical pathways involved in cell survival and proliferation.
Antimicrobial Activity
The presence of the aminophenoxy quinolinol scaffold suggests potential antimicrobial activities. Quinoline derivatives have been explored for their antibacterial and antifungal properties, indicating a broad spectrum of therapeutic applications. The specific interactions of 1-((4-(4-Amino-2-fluorophenoxy)quinolin-7-yl)oxy)-2-methylpropan-2-ol with microbial targets remain an area for further investigation.
While there is no definitive consensus on the specific mechanism of action for this compound, its structural characteristics imply several possible interactions with biological targets. The amino group can participate in nucleophilic substitutions, while the quinoline ring may undergo electrophilic aromatic substitution reactions. These chemical properties could facilitate interactions with cellular components, influencing processes such as apoptosis and proliferation.
Comparative Analysis with Related Compounds
The following table compares 1-((4-(4-Amino-2-fluorophenoxy)quinolin-7-yl)oxy)-2-methylpropan-2-ol with structurally similar quinoline derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(4-amino-2-fluorophenoxy)-6-methoxyquinoline | Contains a methoxy group; less polar | Anticancer properties |
| 1-(4-(2-fluoro-4-nitrophenoxy)quinolin-7-yl)ethanol | Lacks methyl substituent; more hydrophilic | Antibacterial activity |
| 5-chloroquinoline derivatives | Chlorine substituent; altered reactivity | Antiproliferative effects |
This comparison illustrates how variations in substituents can affect both the chemical behavior and biological efficacy of quinoline derivatives.
Case Studies and Research Findings
Several studies have explored the biological activity of quinoline derivatives:
- Antiproliferative Activity : A study investigated the effects of various quinoline compounds on cancer cell lines, highlighting that modifications in the quinoline structure significantly influenced their antiproliferative potency. The results indicated that compounds similar to 1-((4-(4-Amino-2-fluorophenoxy)quinolin-7-yl)oxy)-2-methylpropan-2-ol exhibited IC50 values in the low micromolar range against certain cancer types.
- Mechanistic Studies : Another research effort focused on understanding how quinoline derivatives interact with cellular pathways. The findings suggested that these compounds could modulate histone deacetylase (HDAC) activity, which is crucial for regulating gene expression related to cell cycle and apoptosis .
- Antimicrobial Screening : A screening study assessed various quinoline derivatives for their antimicrobial properties against bacterial strains. The results indicated that certain structural modifications enhanced antibacterial activity, pointing towards the potential use of compounds like 1-((4-(4-Amino-2-fluorophenoxy)quinolin-7-yl)oxy)-2-methylpropan-2-ol in developing new antibiotics .
属性
IUPAC Name |
1-[4-(4-amino-2-fluorophenoxy)quinolin-7-yl]oxy-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-19(2,23)11-24-13-4-5-14-16(10-13)22-8-7-17(14)25-18-6-3-12(21)9-15(18)20/h3-10,23H,11,21H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOIQKNZIHKMAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=CC2=NC=CC(=C2C=C1)OC3=C(C=C(C=C3)N)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














